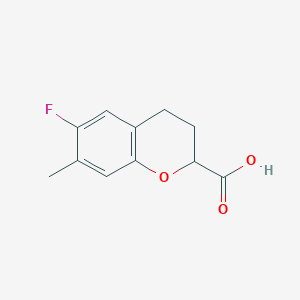
Naphthalene-1,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,7-dicarboxylic acid is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 1 and 7 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic oxidation of diisopropylnaphthalene using molecular oxygen in the presence of a solvent containing a lower fatty acid and an oxidation catalyst system comprising bromine and heavy metals such as cerium, cobalt, and manganese . The reaction is typically carried out at temperatures ranging from 150°C to 210°C .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of naphthalene derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity. For example, the oxidation of 2,6-diisopropylnaphthalene can produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,7-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,7-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products:
Oxidation: Naphthalene-1,7-dicarboxylic anhydride.
Reduction: Naphthalene-1,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Naphthalene-1,7-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of naphthalene-1,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Naphthalene-1,8-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 1 and 8 positions.
Naphthalene-2,3-dicarboxylic acid: Contains carboxylic acid groups at the 2 and 3 positions.
Naphthalene-2,6-dicarboxylic acid: Carboxylic acid groups are at the 2 and 6 positions.
Uniqueness: Naphthalene-1,7-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the creation of compounds with distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
2089-91-0 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
naphthalene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6H,(H,13,14)(H,15,16) |
Clave InChI |
JSKSILUXAHIKNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


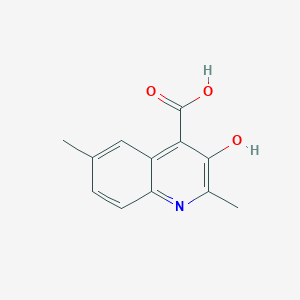
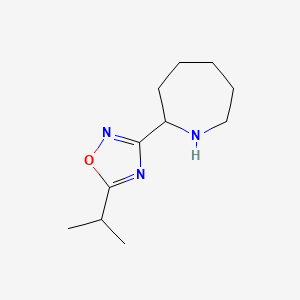
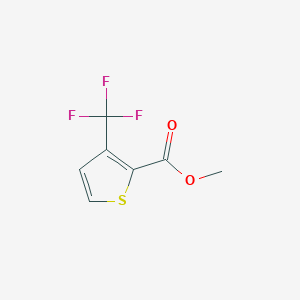
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)



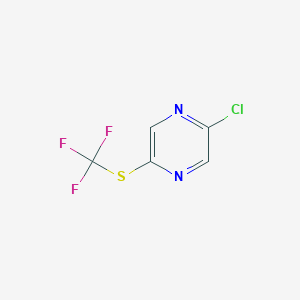
![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)


